molecular formula C12H12O B072309 2-Naphthaleneethanol CAS No. 1485-07-0

2-Naphthaleneethanol

Cat. No. B072309
CAS RN: 1485-07-0
M. Wt: 172.22 g/mol
InChI Key: VCZANYLMPFRUHG-UHFFFAOYSA-N
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Patent
US04644071

Procedure details

To a solution of 25 g (145 mmole) of 2-(2-naphthyl)ethanol and 67.9 g (259 mmole) of triphenylphosphine in 200 ml of benzene was added in portions 46.1 g (259 mmole) of N-bromosuccinimide. A temperature of 45°-50° was maintained by cooling the reaction mixture as needed in an ice bath. After the mixture was poured into 750 ml of hexane and filtered, the filtrate was diluted with an additional 400 ml of hexane and allowed to stand overnight. The solution was concentrated to dryness and the resultant solid was purified by chromatography on silica gel. The title compound (30.5 g), m.p. 55°-57°, was homogeneous by thin-layer chromatography (5%, 10%, and 15% by volume ethyl acetate-hexane on silica gel plates), and was used in subsequent reactions without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67.9 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:33]N1C(=O)CCC1=O.CCCCCC>C1C=CC=CC=1>[Br:33][CH2:12][CH2:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CCO
Name
Quantity
67.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
46.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A temperature of 45°-50° was maintained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
as needed in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with an additional 400 ml of hexane
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the resultant solid was purified by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
was used in subsequent reactions without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCCC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.